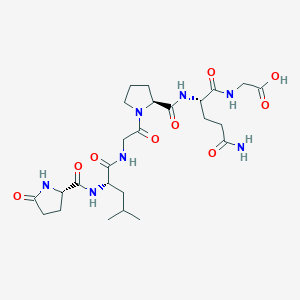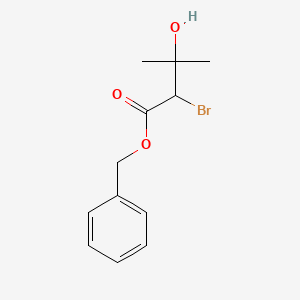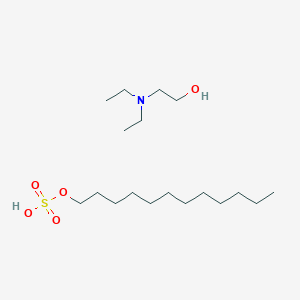
2-(Diethylamino)ethanol lauryl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethanol lauryl sulfate is a chemical compound that combines the properties of 2-(Diethylamino)ethanol and lauryl sulfate. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is often used in formulations where both the cleansing and emulsifying properties of lauryl sulfate and the basicity of 2-(Diethylamino)ethanol are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethanol lauryl sulfate typically involves the reaction of 2-(Diethylamino)ethanol with lauryl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2-(Diethylamino)ethanol} + \text{Lauryl sulfate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethanol lauryl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Applications De Recherche Scientifique
2-(Diethylamino)ethanol lauryl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments where its surfactant properties help in cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers due to its cleansing and emulsifying properties.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethanol lauryl sulfate involves its ability to reduce surface tension, allowing it to act as a surfactant. It interacts with lipid membranes, leading to their disruption and solubilization. This property is particularly useful in applications such as cell lysis and emulsification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium lauryl sulfate: A widely used surfactant with similar cleansing properties but lacks the basicity of 2-(Diethylamino)ethanol.
2-(Diethylamino)ethanol: A compound with basic properties but lacks the surfactant properties of lauryl sulfate.
Uniqueness
2-(Diethylamino)ethanol lauryl sulfate is unique in that it combines the surfactant properties of lauryl sulfate with the basicity of 2-(Diethylamino)ethanol. This combination makes it particularly useful in applications where both properties are required, such as in certain industrial and scientific formulations.
Propriétés
Numéro CAS |
65104-49-6 |
|---|---|
Formule moléculaire |
C12H26O4S.C6H15NO C18H41NO5S |
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
2-(diethylamino)ethanol;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-7(4-2)5-6-8/h2-12H2,1H3,(H,13,14,15);8H,3-6H2,1-2H3 |
Clé InChI |
CDNCAPBCBVEQFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)

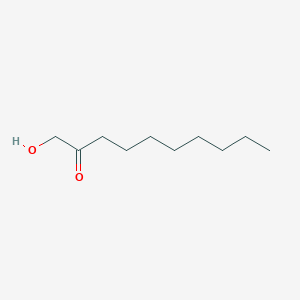
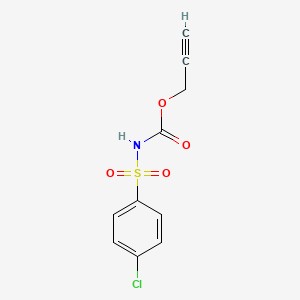
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
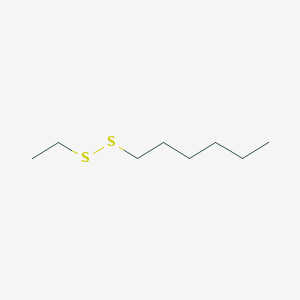
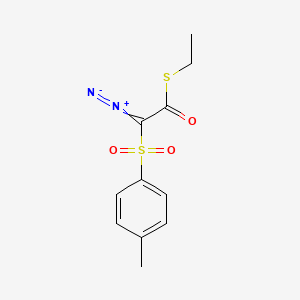
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

